N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
説明
N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a chiral pyrrolidine-2-carboxamide derivative featuring an N-(2-ethylphenyl) substituent and an (E)-configured 4,4,4-trifluoro-3-oxobut-1-enyl group. The pyrrolidine core adopts a rigid bicyclic conformation, with the trifluoro-oxobut-1-enyl moiety likely influencing electronic properties and metabolic stability.
特性
IUPAC Name |
N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-2-12-6-3-4-7-13(12)21-16(24)14-8-5-10-22(14)11-9-15(23)17(18,19)20/h3-4,6-7,9,11,14H,2,5,8,10H2,1H3,(H,21,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDJFOBCPUYDIZ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₃O₂ |
| Molecular Weight | 319.35 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 284.6 ± 40.0 °C |
| Flash Point | 125.9 ± 27.3 °C |
Research indicates that compounds with similar structures may interact with various biological targets. For instance, the pyrrolidine ring in this compound can potentially inhibit specific enzymes involved in inflammatory processes. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Notably, it has been shown to inhibit leukotriene B4 production, a key mediator in inflammation:
- Leukotriene B4 Inhibition : Similar compounds have been reported to inhibit LTA(4) hydrolase, reducing leukotriene production and thus potentially alleviating inflammatory responses .
Case Studies
- Anti-inflammatory Effects : A study involving a related compound demonstrated a reduction in inflammatory markers in mouse models of inflammatory bowel disease (IBD). The compound was administered at varying doses and showed a dose-dependent decrease in leukocyte infiltration and cytokine production.
- Cancer Research : Preliminary investigations into the compound's effect on cancer cell lines suggest it may induce apoptosis in certain types of cancer cells. Mechanistic studies revealed activation of caspase pathways, indicating its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
| Parameter | Value |
|---|---|
| LogP | 2.95 |
| Plasma Half-Life | TBD |
| Bioavailability | TBD |
類似化合物との比較
Substituent Variations
- N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide (): Differs by the aryl substituent (4-ethoxy vs. 2-ethylphenyl).
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamides ():
Feature thiazole or methylisoxazole rings instead of trifluoro-oxobut-1-enyl. These heterocycles enhance π-π stacking interactions in biological systems, which the target compound lacks .- Compounds 7p, 7q, 7a (–4): Contain branched amino acid side chains (e.g., L-valyl, L-leucyl) and pyrimidine derivatives, introducing hydrogen-bonding and steric bulk absent in the target compound .
Stereochemical Considerations
The target compound’s stereochemistry is unspecified in the evidence, but analogs like 7a () exhibit (S)-configured pyrrolidine cores with [α]D values ranging from −102° to +24.8°, indicating chirality significantly impacts optical activity and possibly receptor binding .
Physicochemical Properties
Table 1. Comparative Physicochemical Data
- Purity : The target compound’s purity is unspecified, but analogs achieve 95–99% via HPLC (–4).
- Melting Points : Analogs like 7p and 7q melt at 34–54.7°C (), suggesting the target may exhibit similar thermal behavior depending on substituents .
- Rotameric Isomers : Compounds like 7a show extra NMR peaks due to rotamers (), a trait likely shared with the target compound given structural similarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
